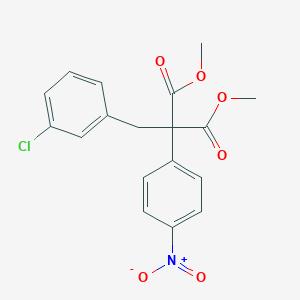

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

CAS No.: 685108-27-4

Cat. No.: VC4563355

Molecular Formula: C18H16ClNO6

Molecular Weight: 377.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685108-27-4 |

|---|---|

| Molecular Formula | C18H16ClNO6 |

| Molecular Weight | 377.78 |

| IUPAC Name | dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate |

| Standard InChI | InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3 |

| Standard InChI Key | WCOGLSMUIOCGBF-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate features a central malonate core () substituted at the 2-position with two distinct aromatic groups:

-

A 3-chlorobenzyl group () providing electron-withdrawing character via the chlorine atom.

-

A 4-nitrophenyl group () introducing strong electron-deficient properties due to the nitro substituent .

The interplay between these groups creates a sterically crowded environment, influencing reactivity and solubility. The IUPAC name, dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate, reflects this substitution pattern .

Synthesis Methods

Conventional Malonate Esterification

The synthesis typically begins with dimethyl malonate, which undergoes sequential alkylation and aromatic substitution reactions :

Step 1: Nucleophilic Aromatic Substitution

Dimethyl malonate reacts with a halogenated nitrobenzene derivative (e.g., 4-chloro-2-nitrobenzene) in the presence of a base () and polar aprotic solvent (DMF) to form a nitroaryl malonate intermediate .

Step 2: Benzylation

The intermediate is treated with 3-chlorobenzyl chloride under alkaline conditions, facilitating nucleophilic attack at the malonate’s central carbon.

Table 1: Representative Synthesis Conditions

Alternative Pathways

Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields for similar nitrophenyl malonates . For instance, coupling dimethyl malonate with pre-functionalized benzyl halides under microwave irradiation (100°C, 30 min) achieves conversions exceeding 90% .

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data for this compound are sparse, but predicted values include:

-

Boiling point: 479.7 ± 45.0°C (estimated via group contribution methods) .

-

Solubility: Limited water solubility (<0.1 mg/mL); soluble in polar organic solvents (e.g., DMSO, DMF).

Stability and Reactivity

-

Hydrolytic sensitivity: The ester groups are prone to hydrolysis under acidic or basic conditions, yielding malonic acid derivatives.

-

Nitro group reduction: Catalytic hydrogenation () converts the nitro group to an amine, enabling further functionalization .

Comparison with Structural Analogs

Table 2: Key Analog Comparisons

The 3-chlorobenzyl group in the target compound enhances steric hindrance and lipophilicity compared to simpler analogs, potentially improving target binding in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume